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Compound of Interest

Compound Name: 5,12-Dimethyichrysene

Cat. No.: B079122

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene
family. As a methylated derivative of chrysene, its physicochemical properties, metabolic fate,
and biological activity are of significant interest in the fields of toxicology, pharmacology, and
drug development. This technical guide provides a comprehensive overview of the core
physicochemical properties of 5,12-Dimethylchrysene, details on its metabolic pathways, and
the experimental protocols used for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of 5,12-Dimethylchrysene are summarized in
the table below. It is important to note that while some data for this specific isomer is available,
other properties are inferred from closely related compounds due to a lack of direct
experimental values in publicly accessible literature.
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Property Value Source/Notes

Molecular Formula C20H1s [1112]

Molecular Weight 256.34 g/mol [1][2]

CAS Number 14250-05-6 [2]

Appearance Crystalline solid Inferred from related PAHS.
Specific experimental data for
5,12-dimethylchrysene is not
readily available in the

Melting Point Data not available reviewed literature. For
comparison, 5,6-
dimethylchrysene has a
melting point of 129.3 °C.[3]
Specific experimental data for
5,12-dimethylchrysene is not

N ) ) readily available. For

Boiling Point Data not available .
comparison, 5,6-
dimethylchrysene has a boiling
point of 200 °C.[3]

PAHSs are generally lipophilic
and have low aqueous
» Poorly soluble in water; soluble  solubility.[4][5] Quantitative
Solubility

in organic solvents.

data for 5,12-dimethylchrysene
in specific solvents is not

available.

UV-Vis Absorption (Amax)

~280-320 nm

This range is suggested for
distinguishing it from its
isomers.[6] Specific molar
absorptivity values are not

available.

Spectral Data
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Detailed spectral data is crucial for the unambiguous identification and characterization of 5,12-
Dimethylchrysene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific *H and 3C NMR chemical shift data for 5,12-Dimethylchrysene are not detailed in the
available literature. However, the expected spectra would show signals in the aromatic region
for the protons and carbons of the chrysene backbone, and distinct signals in the aliphatic
region corresponding to the two methyl groups. The exact chemical shifts would be influenced
by the steric strain and electronic environment imposed by the methyl groups at the 5 and 12
positions.

Mass Spectrometry (MS)

The nominal mass of 5,12-Dimethylchrysene is 256 g/mol . High-resolution mass
spectrometry would yield a more precise mass, confirming the elemental composition. The
fragmentation pattern in the mass spectrum would be characteristic of the dimethylchrysene
structure, likely showing a prominent molecular ion peak due to the stability of the aromatic
system.

Experimental Protocols
Synthesis of 5,12-Dimethylchrysene

While the full detailed protocol from the primary literature could not be accessed, the synthesis
of 5,12-Dimethylchrysene has been reported by Amin et al. (1988). The general approach for
synthesizing dimethylchrysenes involves multi-step organic reactions. These can include
Friedel-Crafts alkylation or cyclization of appropriate polyaromatic precursors. The purification
of the final product is typically achieved through column chromatography to separate it from
other isomers and impurities.[1]

In Vitro Metabolism Assay

The metabolism of 5,12-Dimethylchrysene can be investigated using an in vitro assay with
liver microsomes.[7]

Objective: To identify the metabolites produced from the enzymatic transformation of 5,12-
Dimethylchrysene.
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Materials:

5,12-Dimethylchrysene

e Pooled human or rodent liver microsomes

 NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate
dehydrogenase, and NADP)

e Phosphate buffer (pH 7.4)

e Magnesium chloride (MgCl2)

¢ Organic solvent for extraction (e.g., ethyl acetate)

o High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

o Mass spectrometer for metabolite identification

Procedure:

e Areaction mixture is prepared containing phosphate buffer, MgClz, the NADPH regenerating
system, and liver microsomes.

e The mixture is pre-incubated at 37°C.

e The reaction is initiated by the addition of 5,12-Dimethylchrysene dissolved in a suitable
solvent (e.g., DMSO).

e The reaction is incubated at 37°C for a specified time.

e The reaction is stopped by the addition of a cold organic solvent, such as ethyl acetate,
which also serves to extract the parent compound and its metabolites.

e The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a
suitable solvent for HPLC analysis.
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e The metabolites are separated and quantified by HPLC, and their identities are confirmed by
mass spectrometry.

Tumor Initiation Assay in Mouse Skin

The carcinogenic potential of 5,12-Dimethylchrysene is assessed through a tumor initiation
assay on mouse skin.[2]

Objective: To determine the tumor-initiating activity of 5,12-Dimethylchrysene.

Materials:

5,12-Dimethylchrysene

A suitable vehicle for topical application (e.g., acetone)

A tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)

A cohort of laboratory mice (e.g., CD-1 or SENCAR mice)
Procedure:

The dorsal skin of the mice is shaved.

» Asingle topical application of a sub-carcinogenic dose of 5,12-Dimethylchrysene in the
vehicle is administered to the shaved area. Control groups receive the vehicle alone.

» After a waiting period (typically 1-2 weeks), the promotion phase begins. This involves
repeated topical applications of the tumor promoter (e.g., twice weekly) to the same area.

e The mice are monitored regularly, and the number and size of skin tumors (papillomas) are
recorded over a period of several months.

e The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average
number of tumors per mouse) are calculated and compared between the test and control
groups to assess the tumor-initiating activity of 5,12-Dimethylchrysene.

Metabolic Pathways and Biological Activity
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The metabolism of 5,12-Dimethylchrysene is a critical determinant of its biological activity. In
vitro studies using rat and mouse liver homogenates have shown that it is metabolized into
several products, including dihydrodiols, chrysenols, hydroxymethylchrysenes, and
hydroxymethylchrysenols.[7]

A key finding is that the methyl group at the 12-position sterically hinders the metabolic
oxidation at the adjacent 1,2-positions.[7] This is significant because the formation of a
dihydrodiol epoxide in the "bay region" is a common activation pathway for the carcinogenicity
of many PAHs. The inhibition of this metabolic step is believed to be a primary reason for the
observed low to inactive tumor-initiating activity of 5,12-Dimethylchrysene compared to its
highly carcinogenic isomer, 5,11-dimethylchrysene.[4][5]
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Metabolic products of 5,12-Dimethylchrysene.

The steric hindrance at the 1,2-positions by the 12-methyl group is a key structural feature
influencing its biological activity.
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Logical flow from structure to biological activity.

Conclusion

5,12-Dimethylchrysene serves as an important case study in the structure-activity
relationships of polycyclic aromatic hydrocarbons. Its physicochemical properties, particularly
the steric hindrance imparted by the 12-methyl group, significantly influence its metabolic fate
and result in a low carcinogenic potential. Further research to obtain more precise quantitative
data on its physical properties and to fully elucidate the activity of all its metabolites will provide
a more complete understanding of this compound's toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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